molecular formula C8H10O2S B1597062 1-Methyl-3-(methylsulfonyl)benzene CAS No. 10355-06-3

1-Methyl-3-(methylsulfonyl)benzene

Cat. No. B1597062
CAS RN: 10355-06-3
M. Wt: 170.23 g/mol
InChI Key: HWCMIABYHBVAJW-UHFFFAOYSA-N
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Description

1-Methyl-3-(methylsulfonyl)benzene is an organic compound with the chemical formula C8H10O2S . It is a colorless liquid with a benzene-like odor . This compound is almost insoluble in water at room temperature but can dissolve in various organic solvents such as ethanol, ether, and ketone . It is commonly used as an intermediate in organic synthesis . It can be used to synthesize various organic compounds, such as drugs, fragrances, and dyes .


Synthesis Analysis

The synthesis of 1-Methyl-3-(methylsulfonyl)benzene can be achieved through the reaction of acetophenone and methanesulfonyl chloride . The specific steps are as follows :

  • Obtain the pure product through acidification and crystallization .

Molecular Structure Analysis

The molecular weight of 1-Methyl-3-(methylsulfonyl)benzene is 170.229 . The IUPAC Standard InChI is InChI=1S/C8H10O2S/c1-7-3-5-8(6-4-7)11(2,9)10/h3-6H,1-2H3 .


Chemical Reactions Analysis

Substituents on a benzene ring can influence reactivity in a profound manner . For example, a hydroxy or methoxy substituent increases the rate of electrophilic substitution about ten thousand fold . In contrast, a nitro substituent decreases the ring’s reactivity by roughly a million . This activation or deactivation of the benzene ring toward electrophilic substitution may be correlated with the electron donating or electron withdrawing influence of the substituents .


Physical And Chemical Properties Analysis

1-Methyl-3-(methylsulfonyl)benzene is a colorless liquid with a benzene-like odor . It has a density of 1.16 g/cm³ . Its boiling point is 253-255°C, and its melting point is 5°C . It is almost insoluble in water at room temperature but can dissolve in various organic solvents such as ethanol, ether, and ketone .

Scientific Research Applications

Continuous-Flow Process in Organic Synthesis

1-Methyl-4-(methylsulfonyl)benzene has been utilized in a continuous-flow process for selective nitration. This process achieves a 98% yield and significantly reduces byproducts due to a short residence time, demonstrating its efficiency and potential for scalable organic synthesis (Yu et al., 2016).

Photocatalysis and Radical Relay Strategies

A radical relay strategy involving 1-Methyl-3-(methylsulfonyl)benzene derivatives has been developed for synthesizing 3-(methylsulfonyl)benzo[ b]thiophenes. This photoinduced sulfonylation is efficient under mild conditions, highlighting the compound's role in facilitating photocatalytic reactions (Gong et al., 2019).

Thermodynamic and Solubility Studies

The solubility and thermodynamic functions of 1-Methyl-4-(methylsulfonyl)benzene in various organic solvents have been extensively studied. These studies provide crucial data for the compound's purification processes and its behavior in different solvent environments (Xu et al., 2016).

Catalysis and Synthesis of Benzimidazoles

1-Methyl-3-(methylsulfonyl)benzene derivatives have been used in catalytic systems for the synthesis of benzimidazoles. These reactions demonstrate high efficiency and yields, indicating the compound's utility in the synthesis of heterocyclic compounds (Khazaei et al., 2011).

Development of Fluorophores

1-Methyl-3-(methylsulfonyl)benzene derivatives have been utilized in creating novel green fluorophores. These fluorophores show high fluorescence emission, photostability, and are water-soluble, demonstrating potential in imaging applications and displays (Beppu et al., 2015).

Friedel-Crafts Sulfonylation

The compound has been used in Friedel-Crafts sulfonylation reactions, showcasing enhanced reactivity and almost quantitative yields of diaryl sulfones. This indicates its role in facilitating sulfonylation reactions under ambient conditions (Nara et al., 2001).

Synthesis of Oxazoles

1-Methyl-3-(methylsulfonyl)benzene derivatives have been used in the synthesis of oxazoles, showing good yields and providing a method for preparing methylsulfonyl-containing compounds (Herrera et al., 2006).

Molecular and Crystal Structure Analysis

The molecular and crystal structures of various 1-Methyl-3-(methylsulfonyl)benzene derivatives have been analyzed, providing insights into their conformation and interactions in different states (Yao et al., 2012).

Safety and Hazards

1-Methyl-3-(methylsulfonyl)benzene is irritating and may cause irritation to the skin and eyes . Personal protective measures such as wearing gloves, goggles, and protective clothing should be taken during operation . If contact with the compound occurs, it should be rinsed immediately with clean water and medical treatment should be sought . Additionally, it should be stored away from oxidizers and strong acids to avoid dangerous reactions .

properties

IUPAC Name

1-methyl-3-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-7-4-3-5-8(6-7)11(2,9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCMIABYHBVAJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374983
Record name 1-methyl-3-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(methylsulfonyl)benzene

CAS RN

10355-06-3
Record name 1-methyl-3-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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